Product packaging for Hypaphorine hcl(Cat. No.:CAS No. 20671-76-5)

Hypaphorine hcl

Cat. No.: B3420959
CAS No.: 20671-76-5
M. Wt: 282.76 g/mol
InChI Key: NZXZRRFENSICAK-UHFFFAOYSA-N
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Description

Contextualization of Indole (B1671886) Alkaloids within Biomedical Science

Indole alkaloids represent one of the largest and most structurally diverse classes of natural products, with over 4,100 known compounds. wikipedia.org Their common structural feature is the indole nucleus, a bicyclic aromatic system consisting of a benzene ring fused to a pyrrole (B145914) ring. The biochemical precursor for this vast family of compounds is the amino acid tryptophan. wikipedia.org Through various enzymatic pathways, tryptophan is transformed into a wide array of molecules with significant physiological activities.

The indole alkaloid family is broadly categorized based on its biosynthetic origins and structural complexity. These categories include simple indole alkaloids, terpenoid indole alkaloids, and quinoline alkaloids, among others. rsc.org Many of these compounds have profound effects on biological systems and have been exploited for medicinal purposes for centuries. For instance, the dimeric indole alkaloid vincristine is a cornerstone in the treatment of certain types of leukemia. aspet.org Other indole alkaloids like reserpine have been used to treat hypertension, while ajmalicine also has antihypertensive properties. nih.gov The broad spectrum of bioactivity associated with indole alkaloids, including antimicrobial, anti-inflammatory, anticancer, and antiparasitic effects, establishes their significant role and potential within biomedical science. nih.govglpbio.com This rich pharmacological history provides the context for the ongoing investigation into less-studied indole alkaloids like hypaphorine (B1674125).

Historical Trajectories and Milestones in Hypaphorine Research

The history of hypaphorine is rooted in the early phytochemical exploration of the Erythrina genus, a group of plants known for producing a variety of alkaloids. While the exact date of its initial isolation is not clearly documented in readily available literature, the compound was known to alkaloid chemists by the early 20th century.

A pivotal milestone in hypaphorine research occurred in 1911. In a study published in the Journal of the Chemical Society, Transactions, researchers P. van Romburgh and G. Barger documented the preparation of the betaine of tryptophan. rsc.org Their work was crucial as it definitively established that the chemical structure of the naturally occurring alkaloid hypaphorine was identical to this synthesized tryptophan betaine. rsc.org This discovery clarified the chemical nature of hypaphorine and placed it firmly within the family of tryptophan-derived indole alkaloids.

Following this structural elucidation, interest in hypaphorine continued, primarily focusing on its natural distribution. For decades, it was periodically reported as a constituent of various plants. For example, a 1969 study documented the isolation of hypaphorine alongside other alkaloids like erysodine and erysotrine from the seeds of Erythrina suberosa. nih.gov These intermittent reports built a foundation of knowledge about its natural sources, paving the way for later investigations into its biological functions.

Contemporary Academic Relevance and Research Impetus for Hypaphorine HCl

In recent years, academic interest in hypaphorine has shifted from simple isolation and characterization to a focused investigation of its pharmacological potential. The contemporary research impetus is largely driven by its observed anti-inflammatory properties and its influence on key cellular signaling pathways. Modern studies have revealed that hypaphorine can modulate complex biological processes, positioning it as a molecule of interest for potential therapeutic applications in inflammatory and metabolic diseases.

A significant area of current research is hypaphorine's role in mitigating inflammation. Studies have shown it can exert anti-inflammatory effects in various experimental models. For instance, in models of acute lung injury (ALI), hypaphorine has been found to reduce inflammation and apoptosis (cell death) in lung epithelial cells. amanote.com The mechanism for this effect involves the modulation of the DUSP1/p38/JNK signaling pathway. nih.gov Further research into endothelial inflammation has demonstrated that hypaphorine can inhibit the expression of pro-inflammatory cytokines. wikipedia.org This action is mediated through the regulation of the PI3K/Akt/mTOR signal pathway, which in turn affects TLR4 and PPAR-γ expression. wikipedia.orgha.org.hk

The compound's potential extends to metabolic disorders. Research has explored its effects in cellular models of non-alcoholic fatty liver disease (NAFLD), where it was shown to suppress inflammatory responses and reduce lipid accumulation by targeting the p38/JNK and NF-κB pathways. researchgate.net Other studies have indicated that hypaphorine can inhibit the differentiation of preadipocytes into mature fat cells and improve insulin (B600854) sensitivity in vitro, suggesting a potential role in obesity and insulin resistance research.

The tables below summarize key findings from contemporary research on hypaphorine, detailing the experimental models, observed effects, and implicated mechanisms of action.

Table 1: Selected Research Findings on the Anti-inflammatory Effects of Hypaphorine

Experimental ModelObserved EffectsImplicated Signaling PathwayReference
LPS-induced Acute Lung Injury in RatsDecreased severity of lung injury and reduced neutrophil infiltration. Inhibited apoptosis in bronchial epithelial cells.DUSP1/p38/JNK nih.govamanote.com
LPS-induced Endothelial Inflammation in HMEC-1 CellsInhibited expression of pro-inflammatory cytokines (TNF-α, IL-1β, MCP-1, VCAM-1).PI3K/Akt/mTOR, TLR4, PPAR-γ wikipedia.orgha.org.hk
Palmitic Acid-induced NAFLD Phenotype in HepatocytesSuppressed inflammatory response and reduced lipid accumulation.p38/JNK, NF-κB researchgate.net

Table 2: Selected Research Findings on the Metabolic Effects of Hypaphorine

Experimental ModelObserved EffectsImplicated Signaling Pathway / MechanismReference
3T3-L1 PreadipocytesPrevented differentiation into mature adipocytes.Down-regulation of PPARγ and C/EBPα.
Dexamethasone-induced Insulin Resistance in 3T3-L1 AdipocytesAlleviated insulin resistance.Increased phosphorylation of Akt2.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19ClN2O2 B3420959 Hypaphorine hcl CAS No. 20671-76-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1H-indol-3-yl)-2-(trimethylazaniumyl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2.ClH/c1-16(2,3)13(14(17)18)8-10-9-15-12-7-5-4-6-11(10)12;/h4-7,9,13,15H,8H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXZRRFENSICAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C(CC1=CNC2=CC=CC=C21)C(=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Advanced Isolation Methodologies for Research

Phytochemical Sources of Hypaphorine (B1674125) HCl: Botanical Distribution and Ecological Considerations

Hypaphorine is predominantly found in terrestrial plants, with a significant concentration within the Fabaceae (legume) family. A notable source is the seeds of Abrus precatorius, a climbing shrub found in tropical and subtropical regions. ijsra.netscispace.comjchemrev.com Phytochemical analyses of Abrus precatorius seeds have consistently identified the presence of alkaloids, with Hypaphorine being a key constituent. scispace.com The compound is also a known metabolite in various species of the genus Erythrina, commonly known as coral trees. For instance, it has been isolated from Erythrina velutina, a plant with traditional uses in South America. researchgate.netresearchgate.net

The ecological role of Hypaphorine in these plants is an area of active research. It is hypothesized that the compound may serve as a chemical defense mechanism against herbivores due to its potential bioactivity. Its presence in seeds, a vital reproductive component of the plant, suggests a protective function, deterring predation and ensuring the plant's propagation.

Table 1: Phytochemical Sources of Hypaphorine

Botanical Source Family Plant Part
Abrus precatorius Fabaceae Seeds
Erythrina velutina Fabaceae Stem Bark, Seeds, Leaves, Flowers
Pisolithus tinctorius (a fungus) Sclerodermataceae Not applicable
Caragana sinica Fabaceae Not specified

Marine Biological Sources of Hypaphorine HCl: Diversity and Bio-Exploration Strategies

The marine environment, a vast reservoir of unique chemical entities, also harbors organisms that produce Hypaphorine and its derivatives. Research has revealed the presence of brominated analogs of Hypaphorine in various marine invertebrates, highlighting the chemical diversity spurred by marine ecosystems.

Specifically, 5,6-dibromo-L-hypaphorine has been isolated from the marine sponge Hyrtios sp. scispace.com Another brominated derivative, 6-bromohypaphorine, has been identified in the marine nudibranch mollusk Hermissenda crassicornis and the sponge Pachymatisma johnstoni. ijsra.net The presence of these halogenated versions of Hypaphorine suggests unique biosynthetic pathways within these marine organisms, potentially influenced by the high concentration of halides in seawater.

Bio-exploration strategies for discovering novel marine sources of this compound involve a combination of techniques. These include a comprehensive review of existing literature on marine natural products, followed by targeted collection of marine invertebrates such as sponges and mollusks from diverse geographical locations. Extracts from these organisms are then screened using advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) to identify the presence of Hypaphorine and its analogs.

Table 2: Marine Biological Sources of Hypaphorine Derivatives

Marine Organism Phylum/Class Compound
Hyrtios sp. Porifera 5,6-dibromo-L-hypaphorine
Hermissenda crassicornis Mollusca 6-bromohypaphorine
Pachymatisma johnstoni Porifera 6-bromohypaphorine

Research-Scale Isolation Techniques for this compound

The isolation of pure this compound from its natural sources is a critical step for detailed chemical and biological studies. Researchers employ a variety of advanced separation and extraction techniques to achieve this.

Semi-Preparative Reversed-Phase Liquid Chromatography (RPLC): This high-resolution technique is a powerful tool for the purification of Hypaphorine from complex crude extracts. While specific protocols can vary depending on the source material and the scale of purification, a general approach involves the use of a C18 column as the stationary phase. The mobile phase typically consists of a gradient of an organic solvent, such as methanol (B129727) or acetonitrile, and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. The separation is based on the differential partitioning of the sample components between the hydrophobic stationary phase and the more polar mobile phase. The elution of compounds is monitored by a UV detector, and fractions containing the purified Hypaphorine are collected.

Column Chromatography: A fundamental and widely used technique for the purification of natural products, column chromatography is also employed for the isolation of Hypaphorine. ijsra.netsemanticscholar.org In a typical procedure, a glass column is packed with a solid adsorbent, most commonly silica (B1680970) gel. ijsra.net The crude extract, dissolved in a small amount of solvent, is loaded onto the top of the column. A solvent or a mixture of solvents (the eluent) is then passed through the column. The separation occurs as different components of the mixture travel down the column at different rates depending on their polarity and affinity for the adsorbent. For the isolation of Hypaphorine from the methanolic extract of Abrus precatorius seeds, silica gel (60-120 mesh) has been used as the adsorbent with methanol as the mobile phase. ijsra.net Fractions are collected sequentially and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure compound.

The efficiency of Hypaphorine extraction from its natural source is highly dependent on the extraction parameters. Optimization of these parameters is crucial for maximizing the yield of the target compound in academic research settings. Key parameters that are often investigated include:

Solvent Composition: The choice of solvent is critical. For the extraction of alkaloids like Hypaphorine, polar solvents such as methanol, ethanol, or hydroalcoholic mixtures are commonly used. ijsra.netnih.gov Studies often compare the extraction efficiency of different solvents and their mixtures to identify the optimal composition. For instance, a simple maceration of Abrus precatorius seed powder in methanol for several days has been reported. ijsra.net

Temperature: The extraction temperature can influence both the solubility of the compound and the stability of the extract. While higher temperatures can increase extraction efficiency, they may also lead to the degradation of thermolabile compounds.

Extraction Time: The duration of the extraction process is another important factor. Researchers aim to find the shortest time required to achieve the maximum yield, thereby improving the efficiency of the process.

Solid-to-Solvent Ratio: The ratio of the plant material to the volume of the extraction solvent can impact the concentration gradient and, consequently, the extraction efficiency.

Response surface methodology (RSM) is a statistical approach that can be employed to systematically optimize these extraction parameters, allowing for the determination of the ideal conditions for maximizing Hypaphorine yield.

Stereochemical Elucidation Methodologies in this compound Research

Hypaphorine is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers. The naturally occurring form is typically the L-enantiomer, which corresponds to the (S)-configuration at the chiral center. The IUPAC name for this enantiomer is (2S)-3-(1H-indol-3-yl)-2-(trimethylazaniumyl)propanoate. nih.gov The elucidation of this specific stereochemistry is crucial for understanding its biological activity and is achieved through various spectroscopic and crystallographic techniques.

X-ray Crystallography: This is considered the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.govnih.gov The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis provides a detailed map of the electron density within the crystal, allowing for the precise determination of the positions of all atoms in the molecule and their spatial arrangement. An X-ray crystallographic analysis of a suitable salt of Hypaphorine, such as this compound, would provide unambiguous proof of its (S)-configuration. While a specific crystallographic study for Hypaphorine was not immediately located, this method remains a primary tool for such determinations in natural product chemistry.

Biosynthetic Pathways and Innovative Synthetic Approaches to Hypaphorine Hcl and Analogues

Enzymatic and Metabolic Underpinnings of Hypaphorine (B1674125) Biosynthesis (Tryptophan-Derived Pathways)

The biosynthesis of hypaphorine originates from the essential amino acid L-tryptophan. The core of this natural synthesis is the enzymatic methylation of the α-amino group of L-tryptophan. This process is catalyzed by a specific class of enzymes known as tryptophan-specific methyltransferases. These enzymes facilitate the transfer of methyl groups from a donor molecule, S-adenosyl methionine (SAM), to the nitrogen atom of the amino group.

Biotechnological Production of Hypaphorine HCl: Microbial Engineering Strategies

Recent advancements in synthetic biology have enabled the production of this compound in microbial systems, offering a controlled and potentially scalable alternative to extraction from natural sources. Escherichia coli has been successfully engineered to produce L-hypaphorine from glucose, a common and inexpensive feedstock acs.org. This has been achieved through the introduction and optimization of the necessary biosynthetic machinery.

A critical step in the biotechnological production of hypaphorine is the selection and enhancement of a suitable tryptophan-methyltransferase. Researchers have mined various organisms to identify optimal methyltransferase candidates. For instance, a methyltransferase from Mycobacterium smegmatis was identified as a highly effective enzyme for this purpose acs.org.

Further improvements in catalytic efficiency have been achieved through protein engineering. Techniques such as semirational directed evolution have been employed to create mutant versions of the enzyme with enhanced activity. For example, a mutant designated as MsET163G was developed, which exhibited superior catalytic efficiency in converting L-tryptophan to L-hypaphorine within the E. coli chassis acs.org.

To ensure a high yield of hypaphorine, it is crucial to optimize the host organism's metabolism to provide a plentiful supply of the necessary precursors: L-tryptophan and the methyl group donor, S-adenosyl methionine (SAM). Metabolic engineering strategies are employed to reconstruct the biosynthetic pathways for these molecules within the microbial host acs.org.

For L-tryptophan, this involves upregulating the expression of genes in the shikimate pathway and the downstream tryptophan-specific branch. This can include eliminating negative regulatory feedback loops and blocking competing metabolic pathways to channel more carbon flux towards tryptophan synthesis. Similarly, the SAM biosynthetic pathway is engineered to ensure a continuous and ample supply of methyl groups for the tryptophan-methyltransferase enzyme. By successfully reconstructing these pathways, a final engineered E. coli strain was able to produce 200.5 ± 2.6 mg/L of L-hypaphorine from glucose in shake-flask fermentation acs.org.

The following table summarizes the key enzymes and pathways targeted in the metabolic engineering of E. coli for hypaphorine production.

Metabolic Goal Key Enzyme/Pathway Engineering Strategy Reference
Hypaphorine SynthesisTryptophan-Methyltransferase (Mycobacterium smegmatis)Introduction and protein engineering (e.g., MsET163G mutant) acs.org
L-Tryptophan SupplyShikimate Pathway and Tryptophan BiosynthesisReconstruction and upregulation of the pathway acs.org
Methyl Group SupplyS-adenosyl methionine (SAM) BiosynthesisReconstruction and optimization of the pathway acs.org

Chemo-Synthetic Strategies for this compound and Related Indole (B1671886) Alkaloids

Chemical synthesis provides a versatile platform for producing hypaphorine, its isomers, and novel analogues with modified structures. These approaches offer precise control over the molecular architecture, which is not always possible through biological methods.

The natural form of hypaphorine is the L-enantiomer, (S)-hypaphorine. The synthesis of specific stereoisomers, such as the D-enantiomer, requires enantioselective chemical methods. While a specific, detailed enantioselective synthesis for hypaphorine is not extensively documented in readily available literature, established methods for the asymmetric synthesis of α-substituted tryptophan derivatives can be applied.

One common strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction. After the desired stereocenter is established, the auxiliary is removed. For tryptophan derivatives, this can involve the alkylation of a chiral glycine enolate equivalent or the use of a chiral phase-transfer catalyst. Another approach is the asymmetric hydrogenation of a dehydro-tryptophan precursor using a chiral catalyst. These methods allow for the preparation of both L- and D-hypaphorine, as well as other stereoisomers if additional chiral centers are introduced.

The chemical synthesis of hypaphorine analogues allows for the systematic modification of the molecule to explore structure-activity relationships. Research has focused on modifying the indole ring and the carboxyl group to generate novel compounds.

One area of investigation has been the synthesis of 6-substituted hypaphorine analogues. For example, the marine alkaloid L-6-bromohypaphorine has served as a lead compound for the design of new derivatives. Synthetic strategies have been developed to introduce various substituents at the 6th position of the indole ring, including halogens, hydrogen bond acceptors, and hydrogen bond donors. Furthermore, modifications to the carboxy group, such as conversion to methyl or ethyl esters and various amides, have been explored. Among these synthesized analogues, (D)-6-iodohypaphorine methyl ester was identified as a particularly active compound in certain biological assays.

The following table provides examples of synthesized hypaphorine analogues with modifications at the indole ring and the carboxyl group.

Analogue Class Modification Site Example Substituents
6-Substituted HypaphorinesIndole Ring (Position 6)-Br, -I, Hydrogen bond acceptors, Hydrogen bond donors
Carboxyl Group DerivativesCarboxylic Acid-OCH3 (methyl ester), -OC2H5 (ethyl ester), -NH2 (amide), -NHCH3 (N-methylamide)

The design and synthesis of such analogues are crucial for understanding the chemical properties of this class of indole alkaloids.

Pre Clinical Pharmacological and Diverse Biological Activities of Hypaphorine Hcl and Analogues

Anti-Inflammatory Modulatory Effects in in vitro and Pre-clinical Models

Hypaphorine (B1674125) has demonstrated notable anti-inflammatory properties across a range of pre-clinical studies. Its mechanisms of action involve the modulation of key signaling pathways and the regulation of inflammatory mediators, suggesting its potential as a therapeutic agent for inflammatory conditions.

Regulation of Pro-Inflammatory Cytokines and Mediators

In cellular models of inflammation, hypaphorine has been shown to significantly suppress the production of several pro-inflammatory cytokines. Studies have demonstrated its ability to reduce the expression of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), and interleukin-18 (IL-18). nih.govresearchgate.net This reduction in cytokine levels is a key indicator of its anti-inflammatory potential. Furthermore, in endothelial cells stimulated with lipopolysaccharide (LPS), hypaphorine inhibited the expression of monocyte chemoattractant protein-1 (MCP-1) and vascular cellular adhesion molecule-1 (VCAM-1), both of which are crucial for the recruitment of inflammatory cells to sites of inflammation. researchgate.netajol.info

The anti-inflammatory effects of hypaphorine are attributed to its ability to interfere with critical signaling pathways. Research indicates that it can inhibit the NF-κB/ERK pathway and modulate the p38/JNK signaling pathway, both of which are central to the inflammatory response. nih.govmdpi.com By targeting these pathways, hypaphorine effectively dampens the cellular machinery responsible for producing inflammatory mediators.

Table 1: Effect of Hypaphorine on Pro-Inflammatory Cytokines and Mediators

Cytokine/MediatorEffectExperimental ModelKey Signaling Pathway(s) Involved
TNF-αDownregulationLPS-stimulated lung epithelial cells and endothelial cellsDUSP1/p38/JNK, PI3K/Akt/mTOR, TLR4/PPAR-γ
IL-6DownregulationLPS-stimulated lung epithelial cellsDUSP1/p38/JNK
IL-1βDownregulationLPS-stimulated lung epithelial cells and endothelial cellsDUSP1/p38/JNK, PI3K/Akt/mTOR, TLR4/PPAR-γ
IL-18DownregulationLPS-stimulated lung epithelial cellsDUSP1/p38/JNK
MCP-1DownregulationLPS-stimulated endothelial cellsPI3K/Akt/mTOR, TLR4/PPAR-γ
VCAM-1DownregulationLPS-stimulated endothelial cellsPI3K/Akt/mTOR, TLR4/PPAR-γ

Attenuation of Acute Lung Injury in Experimental Models

Pre-clinical studies have highlighted the protective effects of hypaphorine in experimental models of acute lung injury (ALI). In a rat model of ALI induced by lipopolysaccharide (LPS), intervention with hypaphorine led to significant improvements in lung pathology and a reduction in inflammatory cell infiltration. nih.gov Specifically, it decreased the total cell count and neutrophil count in bronchoalveolar lavage fluid (BALF), and reduced the activities of lactate dehydrogenase (LDH) and myeloperoxidase (MPO), which are markers of tissue damage and neutrophil accumulation, respectively. nih.govresearchgate.net Furthermore, hypaphorine was found to mitigate pulmonary edema and reduce pulmonary capillary permeability. nih.gov

The underlying mechanism for these protective effects involves the upregulation of Dual-specificity phosphatase 1 (DUSP1). nih.gov By increasing DUSP1 expression, hypaphorine inactivates the p38/JNK signaling pathway, which is a key driver of the inflammatory cascade in ALI. nih.govresearchgate.net This action ultimately leads to a dose-dependent dampening of the pro-inflammatory response and injury to lung epithelial cells. nih.gov

Mechanisms of Endothelial Inflammation Regulation

Hypaphorine has been shown to exert anti-inflammatory effects on endothelial cells, which play a critical role in the initiation and propagation of vascular inflammation. In human microvascular endothelial cells (HMEC-1), hypaphorine significantly inhibited the LPS-induced expression of pro-inflammatory cytokines and adhesion molecules. researchgate.netajol.info

The regulatory mechanism involves the modulation of the PI3K/Akt/mTOR signaling pathway. researchgate.net Furthermore, hypaphorine was found to prevent the LPS-induced downregulation of peroxisome proliferator-activated receptor-gamma (PPAR-γ) and the upregulation of toll-like receptor 4 (TLR4). researchgate.netajol.info Both TLR4 and PPAR-γ are critical regulators of the inflammatory response in the endothelium. The ability of hypaphorine to modulate these pathways suggests it may help to ameliorate endothelial dysfunction associated with inflammation. researchgate.net

Metabolic Regulation and Adipogenesis Research

In addition to its anti-inflammatory properties, emerging research has begun to explore the role of hypaphorine in metabolic regulation, particularly in the context of adipogenesis and insulin (B600854) sensitivity.

Inhibition of Adipocyte Differentiation in Cellular Systems

Studies utilizing the 3T3-L1 preadipocyte cell line, a well-established in vitro model for studying adipogenesis, have demonstrated that hypaphorine can prevent the differentiation of these precursor cells into mature adipocytes. nih.govresearchgate.net This inhibitory effect is achieved through the downregulation of key transcription factors that govern the process of adipocyte differentiation.

Specifically, hypaphorine has been shown to reduce the protein expression of peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein-alpha (C/EBPα). nih.govresearchgate.net These two proteins are considered master regulators of adipogenesis. By down-regulating PPARγ and C/EBPα, hypaphorine subsequently suppresses their downstream targets, including sterol regulatory element-binding protein 1c (SREBP1c) and fatty acid synthase (FAS), an enzyme critical for lipid biosynthesis. nih.govresearchgate.net

Table 2: Effect of Hypaphorine on Adipocyte Differentiation Markers

MarkerFunctionEffect of HypaphorineExperimental Model
PPARγMaster regulator of adipogenesisDownregulation3T3-L1 preadipocytes
C/EBPαMaster regulator of adipogenesisDownregulation3T3-L1 preadipocytes
SREBP1cDownstream target involved in lipogenesisDownregulation3T3-L1 preadipocytes
FASEnzyme for fatty acid synthesisDownregulation3T3-L1 preadipocytes

Modulation of Insulin Sensitivity in in vitro Paradigms

Hypaphorine has also been investigated for its potential to improve insulin sensitivity in in vitro models. In differentiated 3T3-L1 adipocytes where insulin resistance was induced by dexamethasone, hypaphorine demonstrated an ability to alleviate this resistance. nih.govresearchgate.net

The mechanism underlying this improvement in insulin sensitivity is linked to the enhancement of the insulin signaling pathway. Specifically, hypaphorine was found to increase the phosphorylation level of Akt2, a key protein kinase in the insulin signaling cascade. nih.govresearchgate.net The activation of Akt2 is crucial for mediating the downstream effects of insulin, including glucose uptake.

Neurobiological Activity and Cholinergic System Modulation

Hypaphorine and its synthetic analogues have been the subject of pre-clinical research to determine their effects on the central nervous system (CNS), with a particular focus on their interactions with the cholinergic system. This system is integral to cognitive functions such as memory and learning, and its modulation is a key strategy in the investigation of potential treatments for neurodegenerative disorders. nih.gov

Acetylcholinesterase (AChE) is a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132), and its inhibition is a therapeutic approach for conditions like Alzheimer's disease. nih.govmdpi.com Studies have explored the anticholinesterase properties of hypaphorine enantiomers, L-hypaphorine (L-HYP) and D-hypaphorine (D-HYP), in various regions of the rat brain. nih.govresearchgate.net

The research revealed a notable stereospecificity in their inhibitory actions. D-HYP demonstrated an ability to inhibit AChE activity across all studied CNS regions. nih.govresearchgate.net In contrast, L-HYP, a natural indole (B1671886) alkaloid, exhibited a more targeted effect, suppressing AChE activity exclusively in the cerebellum. nih.govresearchgate.net Molecular modeling further elucidated that these differences stem from distinct binding modes and stereospecific interactions with the amino acid residues of the AChE enzyme. nih.govresearchgate.net

Table 1: Stereospecific Acetylcholinesterase (AChE) Inhibition by Hypaphorine Enantiomers in Rat Brain Regions

CompoundCNS RegionAChE Inhibition
L-HypaphorineCerebellumYes
L-HypaphorineOther CNS RegionsNo
D-HypaphorineAll Studied CNS RegionsYes

Nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, are ligand-gated ion channels prevalent in brain areas responsible for cognitive function and memory. nih.gov Their dysfunction is linked to neurological and neuropsychiatric disorders, making them a significant therapeutic target. nih.govnih.gov

While L-hypaphorine itself did not show activity at the α7 nAChR, several of its analogues have been identified as potent agonists. nih.gov The marine alkaloid L-6-bromohypaphorine, for instance, acts as an α7 nAChR agonist. nih.gov Further modifications to the hypaphorine structure have yielded compounds with increased potency. Notably, the methyl ester of L-hypaphorine displayed significant agonistic activity. nih.gov Subsequent research focused on designing 6-substituted hypaphorine analogues, leading to the development of potent agonists. nih.gov Interestingly, some of the most effective α7 nAChR agonists, such as (D)-6-trifluoromethylhypaphorine methyl ester and (D)-6-iodohypaphorine methyl ester, also exhibited antagonistic effects on human α3-containing nAChRs. nih.gov

Table 2: Agonistic Activity of Hypaphorine and its Analogues on α7 Nicotinic Acetylcholine Receptor (nAChR)

CompoundAgonistic Activity (EC50)
L-HypaphorineInactive at concentrations up to 1 mM
L-6-bromohypaphorine80 μM
Methyl ester of L-hypaphorine18 - 37 μM

Beyond direct interactions with cholinergic enzymes and receptors, L-hypaphorine has demonstrated broader modulatory effects on the central nervous system. nih.govresearchgate.net Pre-clinical studies have shown that intracranial administration of hypaphorine can induce sleep in mice, highlighting its potential influence on sleep-wake cycle regulation, a process known to involve the cholinergic system. researchgate.net The central nervous system integrates responses to various stimuli through a complex network of neurotransmitters and neuropeptides, and neuroactive drugs can influence these pathways by acting as agonists or antagonists on different receptors. nih.gov The observed CNS effects of hypaphorine are consistent with its activity within the cholinergic system, which plays a widespread modulatory role in the brain. nih.gov

Anti-Cancer and Cytotoxic Activities in Cellular Research Models

The investigation of natural compounds for anti-cancer properties is a significant area of research, focusing on their ability to inhibit cancer cell proliferation and induce cell death. nih.govnih.gov

The viability of cancer cells is maintained through various survival pathways that prevent programmed cell death (apoptosis) and promote proliferation. nih.govresearchgate.net Therapeutic strategies often aim to disrupt these pathways. mdpi.com However, investigations into the cytotoxic effects of hypaphorine have yielded results that diverge from a typical anti-cancer profile.

In studies using normal human keratinocyte cells (HaCaT), neither L-hypaphorine nor D-hypaphorine exhibited any cytotoxic effect. nih.govresearchgate.net On the contrary, the research indicated that these compounds led to an increase in cell proliferation. nih.govresearchgate.net This suggests that, at least in this normal cell model, hypaphorine may promote cell survival pathways rather than inhibit them. This finding contrasts with many anti-cancer compounds which often induce cell cycle arrest or apoptosis to suppress cell proliferation. researchgate.net

The cytoskeleton, a dynamic network of filaments including actin and microtubules, is crucial for maintaining cell shape, motility, and division. researchgate.net In cancer cells, the reorganization of the actin cytoskeleton is a key requirement for metastasis, enabling cells to become motile and invade surrounding tissues. nih.gov Altered microtubule dynamics also play a significant role in cancer progression and cell migration. nih.govnih.gov Consequently, the cytoskeleton is a key target in cancer research. However, based on available scientific literature, specific studies detailing the direct interactions of hypaphorine HCl or its analogues with cytoskeletal dynamics in cancer cellular models have not been reported.

Antioxidant Mechanisms and Mitigation of Oxidative Stress

Hypaphorine has been identified as a compound with the ability to mitigate oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems to neutralize them nih.govmdpi.com. Research indicates that hypaphorine can inhibit inflammatory responses and hepatic oxidative stress researchgate.net. Studies have shown that in certain cellular models, hypaphorine can restrain oxidative stress by affecting the levels of key enzymes and markers associated with this process researchgate.net.

For instance, in a mouse model of acetaminophen (APAP)-induced liver injury, pretreatment with hypaphorine led to a notable modulation of oxidative stress markers. The study observed changes in the hepatic levels of superoxide dismutase (SOD), catalase (CAT), and malondialdehyde (MDA), which is a product of lipid peroxidation researchgate.net. While some compounds exert their antioxidant effects by directly scavenging free radicals, others function by inducing endogenous antioxidant systems nih.gov. Hypaphorine's role in these complex pathways is an area of ongoing investigation. It has been noted to target specific signaling pathways, such as the p38/JNK and NF-κB pathways, which are involved in both inflammation and oxidative stress responses researchgate.netresearchgate.net. By modulating these pathways, hypaphorine helps to suppress inflammatory responses and reduce lipid accumulation, which are processes closely linked with oxidative stress researchgate.net.

Model SystemKey FindingsMeasured ParametersReference
APAP-treated mice liversHypaphorine pretreatment restrained oxidative stress.Hepatic levels of SOD, CAT, and MDA researchgate.net
Cellular model of NAFLDHypaphorine ameliorated inflammation and lipid accumulation by targeting p38/JNK and NF-κB pathways.Inflammatory cytokines, lipid accumulation researchgate.net
HepatocytesInhibited IAA-dependent superoxide generation by horseradish peroxidase-C.Superoxide anion radicals researchgate.net

Plant Growth Regulatory Interactions and Morphological Effects

Hypaphorine, an indole alkaloid produced by certain ectomycorrhizal fungi like Pisolithus tinctorius, plays a significant role in regulating plant growth and development by interacting with phytohormone signaling pathways apsnet.orgnih.gov. Phytohormones, or plant hormones, are organic compounds that control various physiological processes in plants even at very low concentrations eagri.orgbyjus.com. Hypaphorine's primary interaction is with auxin, a key class of plant hormones, specifically indole-3-acetic acid (IAA) nih.govresearchgate.net. This interaction allows the fungus to modulate the host plant's root system architecture, which is a critical aspect of the symbiotic relationship researchgate.net.

The compound has been shown to affect root morphogenesis in both host and non-host plants, such as Eucalyptus and Arabidopsis thaliana, respectively apsnet.orgresearchgate.net. Its effects include the inhibition of root hair elongation and counteracting the influence of IAA on taproot elongation nih.govresearchgate.net. These morphological changes are believed to be crucial for the establishment of the mycorrhizal symbiosis, where the fungus colonizes the plant's roots researchgate.net.

A substantial body of evidence identifies hypaphorine as a specific antagonist of indole-3-acetic acid (IAA) nih.govnih.gov. IAA is the most common naturally occurring auxin in plants, involved in processes like cell elongation, division, and differentiation ijcmas.commdpi.com. Hypaphorine's antagonistic action is not a general effect on all auxins; it specifically counteracts IAA activity while not affecting synthetic auxins like 2,4-D ((2,4-dichlorophenoxy)acetic acid) or NAA (1-naphthaleneacetic acid) nih.gov. This specificity suggests that hypaphorine interacts with the early stages of the IAA perception or signal transduction pathway nih.gov.

The mechanism of this antagonism has been shown to be competitive inhibition. Hypaphorine competes with IAA for binding to auxin-binding sites in plant peroxidases, such as horseradish peroxidase (HRP) nih.gov. By binding to this site, hypaphorine inhibits the HRP-catalyzed oxidation of IAA and the associated generation of superoxide radicals researchgate.netnih.gov. This competitive binding prevents the irreversible inactivation of HRP by IAA, further confirming its role as a specific IAA antagonist nih.gov. This targeted down-regulation of auxin activity by a microbe is an intriguing aspect of the P. tinctorius/eucalypt interaction nih.gov.

Plant ModelObserved Effect of HypaphorineMechanismReference
Eucalyptus seedlingsCounteracted IAA-induced tap root elongation.Interaction with early IAA perception or signal transduction. nih.gov
Arabidopsis thalianaCounteracted IAA activity on root elongation and controlled root hair elongation.Interference with auxin action, evoking early responses like membrane depolarization. apsnet.org
In vitro (Horseradish Peroxidase)Inhibited IAA-dependent irreversible inactivation of HRP.Competitive inhibition of IAA binding to the auxin-binding domain of HRP. nih.gov

The morphological effects of hypaphorine on plant cells, particularly the inhibition of root hair growth, are linked to significant alterations in the plant cell cytoskeleton researchgate.net. The cytoskeleton, composed of microtubules and actin microfilaments, is a dynamic network crucial for cell shape, division, and growth nih.gov. In plant cells, tip-localized growth, as seen in root hairs, is highly dependent on the organized arrangement and dynamics of the cytoskeleton.

Studies on the root hairs of Eucalyptus globulus have shown that hypaphorine induces a reorganization of both the actin and microtubule cytoskeletons researchgate.net. This cytoskeletal rearrangement is associated with a transient depolarization of the plasma membrane and an increase in cytosolic calcium concentration researchgate.net. The elevation in cytoplasmic calcium is thought to disrupt the normal calcium gradient at the apical tip of the root hair, which is essential for maintaining tip growth. This disruption, coupled with the direct reorganization of actin and microtubule networks, leads to the observed inhibition of root hair elongation researchgate.net. These findings indicate that hypaphorine's influence on plant morphology is mediated through fundamental changes to the cellular architecture and signaling pathways that govern cell growth researchgate.netresearchgate.net.

Molecular Mechanisms and Cellular Targets of Hypaphorine Hcl Action

Intracellular Signaling Pathway Modulation

Hypaphorine (B1674125) HCl has been shown to exert significant influence over several key intracellular signaling pathways that are crucial in cellular responses to inflammation and stress.

PI3K/Akt/mTOR Pathway Regulation

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell proliferation, survival, and inflammation. Research indicates that Hypaphorine can attenuate inflammatory responses by modulating this pathway. In studies involving lipopolysaccharide (LPS)-induced endothelial inflammation, Hypaphorine significantly inhibited the phosphorylation of both Akt and mTOR. This inhibitory action on the PI3K/Akt/mTOR pathway is a key component of its anti-inflammatory effects. nih.gov The regulation of this pathway by Hypaphorine is also linked to its effects on Toll-like receptor 4 (TLR4) and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). nih.gov

Table 1: Effect of Hypaphorine on PI3K/Akt/mTOR Pathway Components in LPS-Challenged Endothelial Cells
Pathway ComponentEffect of LPSEffect of Hypaphorine TreatmentReference
Phosphorylation of AktIncreasedInhibited nih.gov
Phosphorylation of mTORIncreasedInhibited nih.gov

Role in MAPK (p38/JNK) and NF-κB Signaling Cascades

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the p38 and c-Jun N-terminal kinase (JNK) cascades, are central to cellular responses to stress and inflammation. Hypaphorine has been identified as a modulator of these pathways. It exerts anti-inflammatory effects by inactivating the p38/JNK signaling cascade. nih.gov This action is closely tied to the up-regulation of Dual Specificity Phosphatase 1 (DUSP1). nih.gov

Up-regulation of Dual Specificity Phosphatase 1 (DUSP1)

A specific mechanism for Hypaphorine's regulation of the MAPK pathway involves the up-regulation of Dual Specificity Phosphatase 1 (DUSP1). DUSP1 is a phosphatase that dephosphorylates and inactivates MAPKs, particularly p38 and JNK. nih.gov Studies on sepsis-induced acute lung injury have demonstrated that Hypaphorine's therapeutic effects are mediated by its ability to increase the expression of DUSP1. nih.gov By up-regulating DUSP1, Hypaphorine effectively inactivates the p38/JNK pathway, leading to a reduction in the inflammatory response. nih.gov

Table 2: Hypaphorine's Mechanism via DUSP1 and MAPK Pathway
Target MoleculeEffect of HypaphorineConsequenceReference
DUSP1Up-regulationIncreased dephosphorylation of MAPKs nih.gov
p38/JNK PathwayInactivationAttenuation of inflammatory response nih.gov

JAK2/STAT3 Cascade Activation

The Janus Kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is crucial for cytokine-mediated immune and inflammatory responses. Upon activation, JAK2 phosphorylates STAT3, which then translocates to the nucleus to regulate gene expression. While other indole (B1671886) alkaloids have been studied for their effects on this pathway, current scientific literature based on available search results does not provide direct evidence detailing the specific role or modulatory effect of Hypaphorine HCl on the JAK2/STAT3 cascade.

Receptor-Mediated Activities

In addition to modulating intracellular signaling cascades, Hypaphorine also interacts with specific cellular receptors to exert its biological effects.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a nuclear receptor that plays a key role in adipogenesis, insulin (B600854) sensitivity, and the regulation of inflammation. Research has shown that in inflammatory conditions, such as those induced by LPS, the expression of PPARγ can be downregulated. Hypaphorine treatment has been found to prevent this LPS-induced downregulation of PPARγ expression in endothelial cells. nih.gov This modulatory effect on PPARγ is dependent on the PI3K/Akt/mTOR signaling pathway and is a significant contributor to Hypaphorine's anti-inflammatory actions. nih.gov

Table 3: Hypaphorine's Effect on PPARγ Expression
ConditionPPARγ ExpressionEffect of HypaphorineReference
LPS-Challenged Endothelial CellsDownregulatedPrevents downregulation nih.gov

Toll-Like Receptor 4 (TLR4) Regulation

A significant aspect of hypaphorine's anti-inflammatory activity involves its regulation of Toll-Like Receptor 4 (TLR4). Studies have demonstrated that hypaphorine can attenuate inflammatory responses by inhibiting TLR4 expression. In endothelial cells challenged with lipopolysaccharide (LPS), a potent activator of TLR4, pretreatment with hypaphorine has been shown to prevent the upregulation of TLR4. nih.gov This inhibition is a key mechanism by which hypaphorine ameliorates the production of pro-inflammatory cytokines. nih.govnih.gov The regulation of TLR4 by hypaphorine is also connected to the PI3K/Akt/mTOR signaling pathway, where inhibition of this pathway reverses the effects of LPS on TLR4 expression. nih.gov

Table 1: Effect of Hypaphorine on TLR4 and Inflammatory Cytokines in Endothelial Cells

Treatment TLR4 Expression Pro-inflammatory Cytokine Levels (TNF-α, IL-1β, etc.)
Control Baseline Baseline
LPS Upregulated Increased

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Interactions

Hypaphorine and its derivatives have been shown to interact with nicotinic acetylcholine receptors (nAChRs), which are crucial ligand-gated ion channels in the central and peripheral nervous systems. Specifically, the marine alkaloid derivative 6-bromohypaphorine acts as an agonist on human α7 nicotinic acetylcholine receptors. The α7 nAChR is particularly relevant as it is involved in regulating inflammatory processes through the "cholinergic anti-inflammatory pathway." The agonist activity of hypaphorine derivatives at this receptor subtype highlights a potential mechanism for its observed anti-inflammatory and analgesic properties.

Enzymatic Target Interactions: Focus on Acetylcholinesterase

Hypaphorine exhibits inhibitory activity against acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This interaction is stereospecific, with different effects observed for the L- and D-enantiomers of hypaphorine. Research on rat brain regions has shown that L-hypaphorine specifically suppresses AChE activity in the cerebellum. In contrast, D-hypaphorine demonstrates a broader inhibitory effect, reducing AChE activity in all studied regions of the central nervous system. This inhibition of AChE increases the availability of acetylcholine at the synaptic cleft, which can enhance cholinergic neurotransmission and is a therapeutic strategy for neurodegenerative diseases.

Gene Expression Regulation (e.g., Cry1, PPARγ, C/EBPα)

Hypaphorine influences the expression of several key genes involved in inflammation and metabolism. Its regulatory effects on Peroxisome Proliferator-Activated Receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα) are notable.

PPARγ: The interaction with PPARγ, a master regulator of adipogenesis and inflammation, appears to be context-dependent. In studies on endothelial inflammation, hypaphorine prevents the LPS-induced downregulation of PPARγ, contributing to its anti-inflammatory effects. nih.govnih.gov This action is dependent on the PI3K/Akt/mTOR signaling pathway. nih.gov

C/EBPα: The regulation of C/EBPα is often linked with PPARγ in cellular differentiation processes. Cross-regulation between these two transcription factors is critical for maintaining the differentiated state of adipocytes. nih.gov

There is no direct evidence from the provided search results to suggest that hypaphorine regulates the expression of the circadian clock gene Cryptochrome 1 (Cry1).

Table 2: Summary of Hypaphorine's Effect on Gene Expression

Gene Cellular Context Effect of Hypaphorine
PPARγ Endothelial Inflammation (LPS-induced) Prevents downregulation / Activates nih.govnih.gov

| C/EBPα | Adipogenesis | Works in concert with PPARγ nih.gov |

Protein-Protein Interactions in Mechanistic Research

The study of protein-protein interactions (PPIs) is fundamental to understanding the complete mechanistic profile of a bioactive compound. nih.gov While direct studies detailing this compound's role in mediating or disrupting specific PPIs are not extensively covered in the available research, its effects on signaling pathways inherently involve a cascade of such interactions. For instance, the regulation of the TLR4 and PPARγ pathways by hypaphorine involves a complex interplay of multiple proteins. nih.govnih.gov ZBTB9, for example, has been predicted to interact with PPARγ, a known target of hypaphorine. biorxiv.org Future mechanistic research into hypaphorine will likely benefit from proteomic approaches to identify its direct binding partners and how it modulates larger protein interaction networks to exert its physiological effects.

Structure Activity Relationship Sar Studies and Rational Design of Hypaphorine Hcl Analogues

Impact of Indole (B1671886) Moiety Modifications on Biological Activities

Modifications to the indole ring system are a primary strategy in exploring Hypaphorine's SAR. The indole nucleus is a privileged scaffold in medicinal chemistry, and substitutions on its aromatic or pyrrole (B145914) rings can significantly influence biological activity, receptor binding, and pharmacokinetic properties.

Research on Hypaphorine (B1674125) analogues has explored halogenation of the indole ring. For instance, 6-bromohypaphorine (6-BHP) , isolated from marine sources, exhibits anticancer activity and acts as an agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) anaxlab.comresearchgate.net. Further studies on 6-substituted hypaphorines, such as 6-iodohypaphorine methyl ester (6ID) and 6-nitrohypaphorine methyl ester , have demonstrated their potential as α7 nAChR agonists nih.gov. These findings suggest that substitutions on the indole ring, particularly at the 6-position, can confer or enhance specific receptor activities. The presence of bromine atoms on the indole ring of 5,6-dibromo-L-hypaphorine has also been associated with anti-cancer properties nih.gov. General SAR studies on indole diketopiperazine alkaloids have underscored the importance of the indole core for antimicrobial activity, indicating that modifications to this part of the molecule can profoundly impact efficacy frontiersin.org. Similarly, SAR studies on other indole derivatives highlight the medicinal significance of the indole nucleus, with various modifications leading to new drug candidates jpionline.orgrsc.org.

Effects of Side Chain and Carboxylic Group Derivatization

The side chain and the carboxylic acid group of Hypaphorine offer further opportunities for structural modification to modulate biological activity. Derivatization of the carboxylic acid group, such as esterification, can alter polarity, solubility, and receptor interactions.

The methyl ester of L-hypaphorine has shown significant agonistic activity at the α7 nAChR, with an EC50 value in the range of 18–37 μM nih.gov. This contrasts with the parent L-hypaphorine, which demonstrated minimal activity at the same receptor at concentrations up to 1 mM. The methyl ester of 6-nitrohypaphorine also displayed α7 nAChR agonistic activity with an EC50 of 14 μM, suggesting that combining indole ring modification with carboxylic acid esterification can enhance potency. Studies on various amino acid methyl esters, including L-tryptophan methyl ester , have indicated low antimicrobial effects but generally good safety profiles, suggesting their potential in medicinal chemistry dergipark.org.tr. The chemical principles of activating carboxylic acid groups, such as through carbodiimide (B86325) chemistry (e.g., using EDC), are well-established for conjugating molecules and creating derivatives thermofisher.com.

Stereochemical Influences on Activity and Receptor Binding

Hypaphorine is derived from L-tryptophan, meaning it possesses (S)-chirality at its α-carbon hmdb.ca. Stereochemistry can play a critical role in how a molecule interacts with biological targets, particularly receptors, due to the specific three-dimensional arrangement of atoms required for binding.

While direct comparative studies of Hypaphorine enantiomers on specific targets are limited in the provided literature, general principles of stereochemistry in drug design are relevant. For instance, studies on other receptor ligands have shown that enantiomers can exhibit significantly different affinities and activities. Research on 125I-DOI binding to serotonin (B10506) 5-HT2 receptors indicated stereoselective binding, with the R-enantiomer often displaying higher affinity than the S-enantiomer nih.gov. This suggests that exploring both (S)- and (R)-enantiomers of Hypaphorine analogues could reveal stereospecific SAR. The presence of chiral centers in amino acid derivatives, like Hypaphorine, means that the absolute configuration can influence receptor recognition and downstream biological effects libretexts.org.

Quantitative Structure-Activity Relationship (QSAR) Methodologies in Hypaphorine Research

Quantitative Structure-Activity Relationship (QSAR) methodologies provide a statistical framework to correlate chemical structure with biological activity, enabling the prediction of activity for novel compounds. While specific QSAR models for Hypaphorine or its direct analogues were not detailed in the initial search results, the principles of QSAR are widely applied in drug discovery.

QSAR studies typically involve generating molecular descriptors (physicochemical properties, topological indices, quantum chemical parameters) from a set of known active and inactive compounds. These descriptors are then used to build mathematical models that predict biological activity nih.govresearchcommons.orgwikipedia.org. For example, QSAR studies on xanthone (B1684191) derivatives identified atomic charges, dipole moment, and logP as key descriptors for cytotoxic activity dovepress.com. Similarly, studies on diarylaniline derivatives utilized various statistical methods, including MLR, MNLR, and ANN, to predict anti-HIV-1 activity, highlighting the predictive power of QSAR in drug design chemmethod.com. The application of QSAR to Hypaphorine research could involve correlating modifications to its indole ring, side chain, or stereochemistry with observed biological effects, thereby guiding the design of more potent or selective analogues.

Application of Computational Chemistry and Molecular Modeling in Analog Design

Computational chemistry and molecular modeling techniques are indispensable tools for rational drug design, offering insights into molecular interactions, binding modes, and conformational preferences. These methods facilitate the virtual screening of compound libraries, the optimization of lead compounds, and the elucidation of mechanisms of action.

Studies on Hypaphorine analogues have employed computational approaches, such as virtual screening, to identify compounds with enhanced activity nih.gov. Molecular modeling techniques, including molecular docking, homology modeling, and molecular dynamics simulations, are widely used to predict ligand-receptor interactions, binding affinities, and the structural basis of activity anaxlab.comiu.eduamazon.innih.govresearchgate.net. For instance, molecular docking studies have been used to understand the binding of indole diketopiperazine alkaloids and to correlate it with their SAR frontiersin.org. The rational design of Hypaphorine analogues could benefit from these computational approaches to predict the impact of structural modifications on target binding and to prioritize compounds for synthesis and testing.

Advanced Methodologies in Hypaphorine Hcl Academic Research

Integration of Omics Technologies (e.g., Transcriptomics, Metabolomics) for Mechanistic Elucidation

Omics technologies, such as transcriptomics and metabolomics, offer powerful tools for understanding the complex biological effects of Hypaphorine (B1674125) HCl at a systems level. Transcriptomics can reveal how Hypaphorine HCl influences gene expression patterns within cells or organisms, providing insights into the molecular pathways activated or suppressed by the compound. For instance, studies investigating the anti-inflammatory effects of related compounds have utilized transcriptomic analysis to identify changes in genes associated with inflammatory responses researchgate.netnih.gov. Metabolomics, on the other hand, profiles the complete set of small molecule metabolites in a biological sample, allowing for the identification of metabolic perturbations caused by this compound. Research has identified hypaphorine as a metabolite associated with plant-based dietary indices and inversely correlated with metabolic syndrome components ecu.edu.au. The integration of these two omics approaches can provide a comprehensive view of this compound's mechanism of action, linking gene expression changes to downstream metabolic alterations and offering a deeper understanding of its biological activity.

Advanced Spectroscopic Techniques for Complex Structural Characterization

The precise structural characterization of this compound is fundamental for its scientific study. Advanced spectroscopic techniques are indispensable for confirming its identity, purity, and elucidating any complex structural features.

High-Resolution Mass Spectrometry (HR-ESI-MS) Applications

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is critical for determining the exact mass of this compound, which allows for the unambiguous determination of its molecular formula ekb.egnih.govmdpi.comresearchgate.netmdpi-res.com. This technique provides high mass accuracy, enabling the differentiation of compounds with similar nominal masses. Furthermore, HR-ESI-MS can be coupled with fragmentation techniques (MS/MS) to yield valuable information about the compound's substructures, aiding in its identification and confirmation, especially when dealing with complex natural product isolates nih.govresearchgate.net. For example, HR-ESI-MS has been used to characterize brominated derivatives of hypaphorine, revealing characteristic isotopic patterns indicative of bromine presence nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1D (¹H and ¹³C NMR) and 2D techniques (e.g., COSY, HSQC, HMBC), is the cornerstone for detailed structural elucidation of this compound ekb.egnih.govmdpi.comlibretexts.orglibretexts.orgyoutube.com. ¹H NMR provides information about the number and types of protons and their chemical environments through chemical shifts and splitting patterns (spin-spin coupling), while ¹³C NMR reveals the carbon skeleton. 2D NMR experiments are crucial for establishing connectivity between atoms, allowing for the complete assignment of the molecular structure. For instance, studies isolating indole (B1671886) alkaloids like hypaphorine from natural sources rely heavily on these techniques to confirm their structure and distinguish them from related compounds ekb.egnih.govmdpi.com.

Sophisticated Cell-Based Assay Systems for Functional Characterization

Cell-based assays are vital for evaluating the biological activity and functional effects of this compound in a cellular context. These assays allow researchers to investigate its impact on cellular processes such as viability, proliferation, apoptosis, and specific signaling pathways plos.orgbdbiosciences.comnih.govnih.govcarnabio.com. For example, studies have explored the effects of hypaphorine on 3T3-L1 adipocytes, revealing its role in preventing adipocyte differentiation by down-regulating key protein expressions researchgate.net. Furthermore, cell-based assays can be designed to assess this compound's influence on inflammatory responses, such as its effect on LPS-mediated apoptosis of alveolar epithelial cells and its impact on inflammatory cytokine production researchgate.net.

In Vitro Enzyme Activity Assays for Target Engagement

In vitro enzyme activity assays are employed to directly assess whether this compound interacts with and modulates the activity of specific enzymes. This approach is crucial for identifying potential molecular targets and understanding the compound's mechanism of action. For example, studies have investigated the acetylcholinesterase (AChE) inhibitory properties of L-hypaphorine, finding that it selectively inhibited AChE activity in the cerebellum, while D-hypaphorine inhibited it in all studied CNS regions researchgate.net. While direct enzyme inhibition data for this compound against a broad range of enzymes is not extensively detailed in the initial search results, related natural products are often screened for activities such as α-glucosidase inhibition or monoamine oxidase (MAO) inhibition ekb.egmdpi.com. Such assays typically involve measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the compound, allowing for the determination of inhibitory concentrations (e.g., IC50 values) mdpi.comscielo.brsigmaaldrich.com.

Reporter Gene Assays for Pathway Activation Profiling

Reporter gene assays are powerful tools for dissecting cellular signaling pathways and profiling the activation or inhibition of specific biological processes by this compound nih.govthermofisher.comnih.govpromega.comresearchgate.netpromega.ro. These assays involve linking a reporter gene (e.g., luciferase, GFP) to a promoter that is responsive to a particular signaling pathway or transcription factor. When this compound influences a pathway, it leads to changes in the expression of the reporter gene, which can be quantified. For instance, research has shown that vaccaria hypaphorine can counteract inflammation by inhibiting the NF-κB signaling pathway, as evidenced by reduced nuclear translocation of NFκB and decreased transcriptional activation, which would be confirmed using luciferase reporter gene assays researchgate.net. Similarly, reporter gene assays are widely used to study G protein-coupled receptor (GPCR) signaling pathways, monitoring changes in second messengers like cAMP or calcium, or activation of downstream transcription factors promega.compromega.ro.

Microscopic Techniques for Cellular and Subcellular Effects (e.g., Cytoskeletal Analysis)

Microscopic techniques are indispensable tools for elucidating the cellular and subcellular impacts of chemical compounds like this compound. By enabling visualization and analysis at high resolution, these methods allow researchers to observe direct morphological changes and the organization of key cellular components. Studies investigating this compound have specifically leveraged advanced microscopy, particularly confocal laser scanning microscopy, to examine its effects on the plant root hair cytoskeleton. These investigations have revealed significant alterations in both actin and microtubule organization, providing insights into the compound's mode of action at the subcellular level.

Concurrently, this compound also impacts the microtubule cytoskeleton. In treated root hairs, a distinct patch of aggregated microtubules is regularly observed approximately 10 micrometers from the tip. It is hypothesized that these this compound-induced aggregations in both actin and microtubule cytoskeletons could lead to the stabilization of cytoskeletal elements. This stabilization may, in turn, hinder the essential delivery of vesicles to the cell tip, a process critical for cell elongation. The observed cytoskeletal alterations are considered a consequence of this compound's antagonistic interaction with indole-3-acetic acid (IAA), as the normal actin cytoskeleton organization can be restored by exogenous IAA application researchgate.net.

The detailed observations of these cytoskeletal changes are crucial for understanding how this compound influences cellular processes such as growth and morphology.

Research Findings on this compound's Cytoskeletal Effects

Cytoskeletal ComponentControl Root Hairs (Eucalyptus globulus)This compound-Treated Root Hairs (Eucalyptus globulus)Timeframe for Initial Alteration
Actin Cytoskeleton
Actin CapPresent at the apical tipAbsentWithin 15 minutes
Subapical FilamentsFine actin filamentsReplaced by a few thick actin filament bundles extending towards the tipWithin 15 minutes
Axial BundlesPresent, running from subapical part to the baseSignificantly reduced in number along most of the root hair length, likely due to aggregationWithin 15 minutes
Microtubule Cytoskeleton Normal arrangement (implied)A patch of aggregated microtubules observed approximately 10 µm from the tipWithin 15 minutes

Future Research Trajectories and Academic Implications of Hypaphorine Hcl

Discovery of Novel Biological Activities and Therapeutic Potential

While Hypaphorine (B1674125) HCl has been associated with several biological effects, significant potential remains for uncovering new activities and expanding its therapeutic relevance. Emerging research highlights its anti-inflammatory properties, with studies indicating its ability to modulate inflammatory pathways nih.govacs.orgresearchgate.net. Furthermore, its capacity to inhibit acetylcholinesterase (AChE) suggests a potential role in neurodegenerative diseases, such as Alzheimer's, by potentially preserving acetylcholine (B1216132) levels acs.org. Academic research is actively exploring its impact on metabolic health, including its effects on improving insulin (B600854) sensitivity and modulating adipocyte differentiation acs.orgresearchgate.net. Derivatives, such as 5,6-dibromo-L-hypaphorine, have also shown promise for antioxidant, anticancer, and anti-inflammatory applications, warranting further investigation into the structure-activity relationships of Hypaphorine analogs nih.gov. The interaction of Hypaphorine HCl with the α7 nicotinic acetylcholine receptor (α7 nAChR) is another area ripe for exploration, potentially leading to new insights into cholinergic system regulation and related physiological processes nih.govmdpi.com.

Deepening Mechanistic Understanding of Known Pathways

A critical aspect of advancing this compound research lies in elucidating the precise molecular mechanisms underlying its observed effects. The anti-inflammatory actions of this compound, for instance, are still largely undefined, presenting a significant research gap nih.gov. Similarly, its antagonistic effect on Indole-3-acetic acid (IAA) activity in plant systems requires a more detailed understanding of the molecular interactions involved, potentially involving competition with auxin-binding proteins or horseradish peroxidase mdpi.comapsnet.org. Research efforts are needed to fully map how this compound influences key signaling pathways, such as the p38/JNK pathway by upregulating DUSP1, and its modulation of adipogenesis through targets like PPARγ and C/EBPα researchgate.net. Further studies are also required to clarify the specific receptors or ion channels responsible for its sleep-inducing effects in animal models and to detail its interactions with AChE and α7 nAChRs at a molecular level nih.govacs.orgmdpi.com.

Development of this compound Based Research Probes and Chemical Tools

The unique chemical structure and biological activities of this compound position it as a valuable scaffold for developing novel research probes and chemical tools. Academic research has begun exploring the synthesis of modified Hypaphorine analogs, such as 6-substituted derivatives, designed to enhance binding affinity to specific targets like the α7 nAChR nih.gov. Future research trajectories could involve the synthesis of isotopically labeled this compound (e.g., with deuterium (B1214612) or carbon-14) to facilitate pharmacokinetic studies, target engagement assays, and cellular localization experiments. The development of fluorescently tagged Hypaphorine derivatives could also serve as valuable tools for visualizing its distribution and interactions within biological systems. Such chemical tools are essential for dissecting complex biological pathways and for validating potential therapeutic targets.

Exploration of Synergistic Research Combinations

Investigating the potential synergistic effects of this compound when combined with other compounds or therapeutic agents represents a promising area for academic research. While some studies suggest that the efficacy of certain natural extracts may stem from the synergistic action of multiple compounds nih.gov, specific research into this compound combinations is still nascent. Future studies could explore whether this compound can enhance the therapeutic outcomes of existing treatments for inflammatory, metabolic, or neurological conditions. For example, combining this compound with established anti-inflammatory drugs or agents targeting insulin resistance pathways could reveal additive or synergistic benefits, potentially leading to more effective therapeutic strategies or reduced dosages of conventional treatments. Research into its interaction with plant hormones like IAA and ACC also highlights avenues for exploring synergistic or antagonistic effects in agricultural and plant science contexts apsnet.org.

Biotechnological Advancements in this compound Production for Research Purposes

The accessibility and scalability of this compound production are crucial for facilitating extensive research. Currently, this compound is obtained through extraction from natural sources or chemical synthesis acs.org. However, plant extraction often yields low and inconsistent amounts, making it impractical for large-scale research acs.org. Chemical synthesis, while feasible, can be complex and costly. Significant academic and biotechnological efforts are being directed towards developing more efficient and sustainable production methods. A notable advancement involves the engineering of Escherichia coli to produce l-Hypaphorine via fermentation from glucose, utilizing optimized methyltransferases acs.org. This work exemplifies a key future trajectory: leveraging synthetic biology and metabolic engineering to create microbial cell factories for the cost-effective and scalable production of this compound, thereby ensuring a reliable supply for diverse research applications.

Q & A

Q. How can researchers ensure ethical compliance in this compound studies involving animal models?

  • Methodological Answer : Follow NIH or ARRIVE 2.0 guidelines for humane endpoints, anesthesia protocols, and euthanasia. Obtain IACUC approval and document compliance in manuscripts. Include sample size justifications (power analysis) to minimize animal use .

Q. What steps enhance the reproducibility of this compound’s synthetic protocols?

  • Methodological Answer : Provide detailed synthetic procedures in Supporting Information, including batch-specific reagent LOT numbers, purification gradients (e.g., HPLC mobile phases), and spectral artifacts (e.g., solvent peaks in NMR). Use IUPAC nomenclature and CAS registry numbers for unambiguous identification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.